molecular formula C9H5F5 B599178 1-(Pentafluorophenyl)-1-propene CAS No. 15948-70-6

1-(Pentafluorophenyl)-1-propene

Cat. No.: B599178
CAS No.: 15948-70-6
M. Wt: 208.131
InChI Key: ARAOLTCZMIFYMK-UHFFFAOYSA-N
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Description

1-(Pentafluorophenyl)-1-propene is an organic compound characterized by the presence of a pentafluorophenyl group attached to a propene moiety. This compound is notable for its unique electronic properties imparted by the pentafluorophenyl group, which significantly influences its reactivity and applications in various fields of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pentafluorophenyl)-1-propene can be synthesized through several methods. One common approach involves the reaction of pentafluorobenzene with propenyl magnesium bromide under controlled conditions. The reaction typically requires a catalyst such as palladium and proceeds under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(Pentafluorophenyl)-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding 1-(Pentafluorophenyl)propane.

    Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions, where one or more fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Epoxides, ketones.

    Reduction: 1-(Pentafluorophenyl)propane.

    Substitution: Various substituted pentafluorophenyl derivatives.

Scientific Research Applications

1-(Pentafluorophenyl)-1-propene finds applications in several scientific research areas:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s unique electronic properties make it useful in the study of enzyme interactions and protein-ligand binding.

    Medicine: Research into potential pharmaceutical applications, including drug design and development.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism by which 1-(Pentafluorophenyl)-1-propene exerts its effects is primarily through its electronic properties. The pentafluorophenyl group acts as an electron-withdrawing group, stabilizing negative charges and influencing the reactivity of the propene moiety. This electronic effect can modulate the compound’s interactions with various molecular targets, including enzymes and receptors, thereby affecting biochemical pathways.

Comparison with Similar Compounds

  • 1-(Pentafluorophenyl)ethene
  • 1-(Pentafluorophenyl)butene
  • 1-(Pentafluorophenyl)propane

Comparison: 1-(Pentafluorophenyl)-1-propene is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic properties compared to non-fluorinated analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in the synthesis of advanced materials and in biochemical research.

Properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-[(E)-prop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5/c1-2-3-4-5(10)7(12)9(14)8(13)6(4)11/h2-3H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAOLTCZMIFYMK-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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